6-Thien-2-ylnicotinaldehyde
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Overview
Description
Preparation Methods
The synthesis of 6-Thien-2-ylnicotinaldehyde can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with nicotinic acid derivatives under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Thien-2-ylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Thien-2-ylnicotinaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Thien-2-ylnicotinaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Thien-2-ylnicotinaldehyde can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: Lacks the nicotinaldehyde moiety, making it less versatile in certain applications.
Nicotinaldehyde: Does not have the thiophene ring, limiting its use in material science applications.
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYWLDEGHJHDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640256 |
Source
|
Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-61-6 |
Source
|
Record name | 6-(2-Thienyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834884-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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